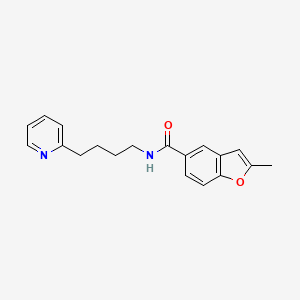
2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide
Vue d'ensemble
Description
2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as PNU-282987 and is a selective agonist for α7 nicotinic acetylcholine receptors.
Mécanisme D'action
PNU-282987 is a selective agonist for α7 nicotinic acetylcholine receptors. These receptors are located in the central nervous system and play a critical role in cognitive function, learning, and memory. Activation of α7 nicotinic acetylcholine receptors by PNU-282987 leads to an increase in the release of neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory formation.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a range of biochemical and physiological effects. It can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, PNU-282987 can reduce inflammation and oxidative stress, which are associated with neurodegenerative diseases. It has also been shown to have analgesic effects and can reduce pain in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PNU-282987 is its selectivity for α7 nicotinic acetylcholine receptors. This selectivity allows for more precise targeting of these receptors, which can lead to fewer side effects and improved therapeutic outcomes. However, one of the limitations of PNU-282987 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on PNU-282987. One area of focus is the potential use of PNU-282987 in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in investigating the use of PNU-282987 in treating psychiatric disorders, such as schizophrenia and depression. Finally, there is potential for further research on the biochemical and physiological effects of PNU-282987, particularly in relation to its anti-inflammatory and analgesic effects.
Conclusion:
In conclusion, PNU-282987 is a chemical compound with significant potential for therapeutic applications. Its selectivity for α7 nicotinic acetylcholine receptors makes it a promising candidate for treating a range of neurological and psychiatric disorders. Further research is needed to fully understand the biochemical and physiological effects of PNU-282987 and its potential for future therapeutic applications.
Applications De Recherche Scientifique
PNU-282987 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, PNU-282987 has been investigated for its potential in treating psychiatric disorders, such as schizophrenia and depression. It has also been studied for its potential in treating inflammatory bowel disease and chronic pain.
Propriétés
IUPAC Name |
2-methyl-N-(4-pyridin-2-ylbutyl)-1-benzofuran-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-12-16-13-15(8-9-18(16)23-14)19(22)21-11-5-3-7-17-6-2-4-10-20-17/h2,4,6,8-10,12-13H,3,5,7,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBWFMFGQUMAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)NCCCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



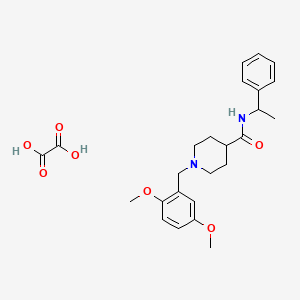
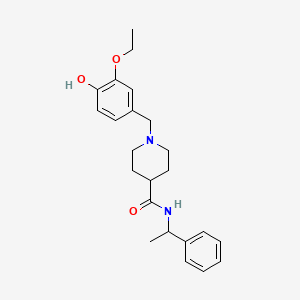

![1-[3-(benzyloxy)benzyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3951478.png)
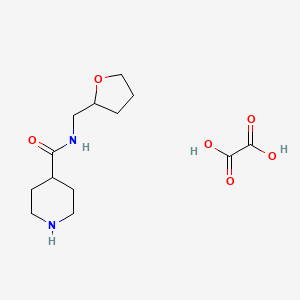
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3951483.png)
![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)

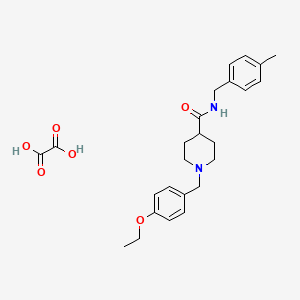
![1-ethyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951525.png)
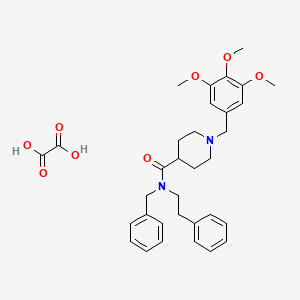
![cyclopentyl 4-{[3-(acetylamino)butanoyl]amino}benzoate](/img/structure/B3951562.png)
![(3S*,4S*)-4-(2-naphthyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)piperidin-3-ol](/img/structure/B3951569.png)
![3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B3951570.png)